

CCT018159: A Technical Guide to a Novel HSP90 Inhibitor

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Compound of Interest

Compound Name: CCT018159

Cat. No.: B1684014

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Abstract

CCT018159 is a potent and selective, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. This document provides a comprehensive overview of the discovery, chemical properties, and biological activity of **CCT018159**. Detailed experimental protocols for key assays, quantitative data, and diagrams of the relevant signaling pathways are presented to facilitate further research and development of this and related compounds.

Discovery and Chemical Properties

CCT018159 was identified through a structure-based drug design approach as a novel inhibitor of the HSP90 ATPase activity.^[1] It belongs to a class of 3,4-diarylpyrazole compounds.

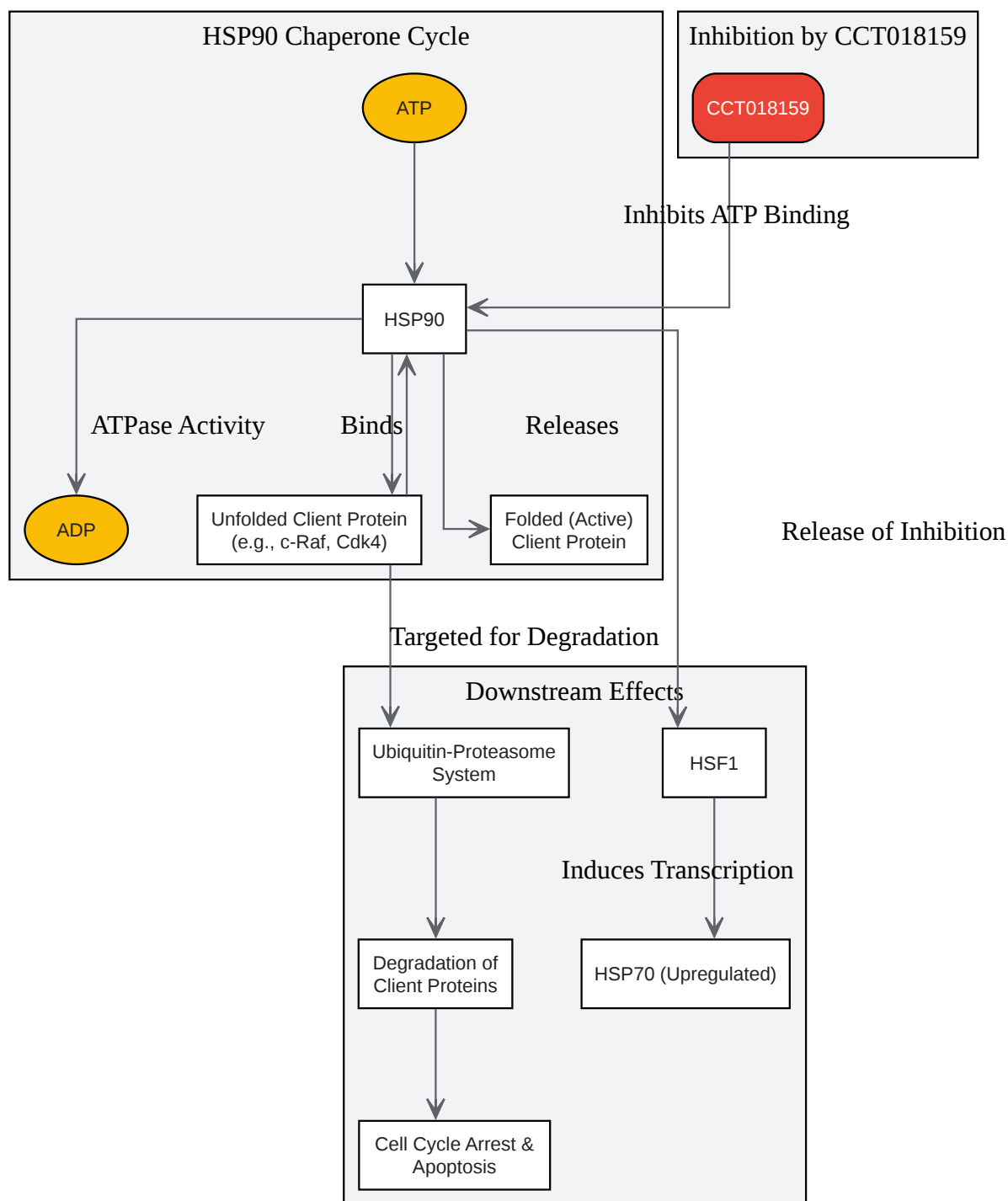
Chemical Name: 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol^[1]

Table 1: Chemical Properties of **CCT018159**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₀ N ₂ O ₄	
Molecular Weight	352.39 g/mol	
Purity	≥98% (HPLC)	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	

Mechanism of Action

CCT018159 exerts its biological effects by competitively inhibiting the N-terminal ATP-binding pocket of HSP90. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. Many of these client proteins are critical for cancer cell survival and proliferation, including c-Raf and Cdk4.[\[1\]](#) The inhibition of HSP90 also leads to the induction of a heat shock response, characterized by the upregulation of HSP70.[\[1\]](#)



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Caption: HSP90 inhibition pathway by **CCT018159**.

Biological Activity and Quantitative Data

CCT018159 is a selective inhibitor of HSP90 ATPase activity and exhibits anti-proliferative effects in cancer cell lines.

Table 2: In Vitro Inhibitory Activity of **CCT018159**

Target	IC ₅₀ (μM)	Assay Type	Reference
Human HSP90β	3.2	ATPase Inhibition Assay	
Yeast HSP90	6.6	ATPase Inhibition Assay	
Human HSP72	>100	ATPase Inhibition Assay	
Topoisomerase II	>100		

Table 3: Anti-proliferative Activity of **CCT018159**

Cell Line	Cancer Type	GI ₅₀ (μM)	Assay Type	Reference
HCT116	Colon Cancer	~10-20	Cell Proliferation Assay	[1]

Experimental Protocols

HSP90 ATPase Inhibition Assay

This protocol is a representative method for determining the IC₅₀ of **CCT018159** against HSP90 ATPase activity.

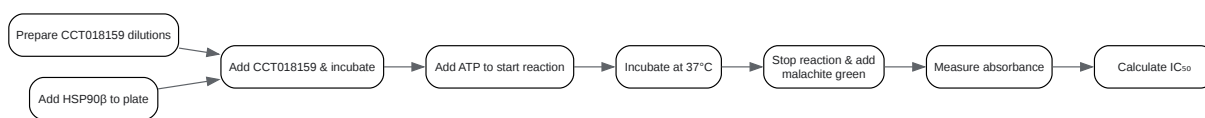
Materials:

- Recombinant human HSP90β
- ATP

- Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
- Malachite green solution
- **CCT018159** stock solution (in DMSO)
- 384-well plates

Procedure:

- Prepare serial dilutions of **CCT018159** in assay buffer.
- Add HSP90 β to each well of a 384-well plate.
- Add the **CCT018159** dilutions to the wells and incubate for 15 minutes at 37°C.
- Initiate the reaction by adding ATP to each well.
- Incubate the plate for 90 minutes at 37°C.
- Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric method.
- Calculate the percentage of inhibition for each concentration of **CCT018159** and determine the IC₅₀ value.



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Caption: Workflow for HSP90 ATPase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of **CCT018159** on cancer cells, such as the HCT116 human colon cancer cell line.

Materials:

- HCT116 cells
- Complete culture medium (e.g., McCoy's 5A with 10% FBS)
- **CCT018159** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates

Procedure:

- Seed HCT116 cells into 96-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of **CCT018159** for 72 hours.
- Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Remove the medium and add solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

Western Blot Analysis of Client Protein Degradation

This protocol is used to visualize the effect of **CCT018159** on the levels of HSP90 client proteins.

Materials:

- HCT116 cells
- **CCT018159**
- Lysis buffer
- Primary antibodies against c-Raf, Cdk4, HSP70, and a loading control (e.g., β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Treat HCT116 cells with **CCT018159** for 24 hours.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

CCT018159 is a valuable research tool for studying the biological roles of HSP90 and serves as a lead compound for the development of novel anti-cancer therapeutics. Its well-defined mechanism of action and selective inhibitory profile make it a subject of continued interest in the field of drug discovery. The data and protocols presented in this guide are intended to support and stimulate further investigation into the therapeutic potential of HSP90 inhibition.

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References

- 1. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
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